molecular formula C13H13NO4 B1486644 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1204296-63-8

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1486644
M. Wt: 247.25 g/mol
InChI Key: LKKNDNXMQVCFNF-UHFFFAOYSA-N
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Description

The compound “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid” does not have a lot of information available. However, it is likely to be a monocarboxylic acid and a dimethoxybenzene1. It is functionally related to a propionic acid1 and phenylacetic acid2.



Synthesis Analysis

There is no direct information available on the synthesis of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid”. However, a method for synthesizing a similar compound, 3,4-dimethoxy benzyl cyanide, has been disclosed3. This method involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction3.



Molecular Structure Analysis

The molecular structure of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid” is not directly available. However, the structure of a similar compound, 3,4-dimethoxyphenylacetic acid, is available4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid”. However, a similar compound, 3,4-dimethoxyphenylacetic acid, is known to react with formaldehyde in the presence of acid to give an isochromanone5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid” are not directly available. However, a similar compound, 3,4-dimethoxyphenylacetic acid, has a molecular weight of 210.2265 g/mol7.


Scientific Research Applications

1. Antitubulin Agents

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid and its related compounds have been studied for their potential as antitubulin agents. These compounds target the colchicine site of tubulin, playing a significant role in microtubule depolymerization activity. This activity is particularly influenced by the presence of an acceptor for Cys241β in the hydrophobic subpocket A. Such compounds are promising in the context of cancer research due to their ability to disrupt microtubules, a critical component in cell division and cancer progression (Da et al., 2013).

2. Fungicidal and Insecticidal Activities

Derivatives of 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid have shown promising fungicidal and insecticidal activities. These findings are significant for agricultural applications, offering potential new tools for pest control (Liu, Li, & Li, 2004).

3. Hydrogen Bonding and Molecular Structure

The study of similar pyrrole compounds has also provided insights into hydrogen bonding and molecular structure. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields like material science and pharmaceuticals (Prayzner et al., 1996).

4. Solid Thermo-Responsive Material

An aryl-substituted pyrrole derivative exhibited unique fluorescence in the solid state, making it a potential candidate for thermo-responsive material in temperature monitoring devices. This property stems from its molecular design and the specific aggregation form when crystallized from dimethyl formamide (DMF) (Han et al., 2013).

5. Intramolecular Hydrogen Bonding

Further research on similar pyrrole compounds has led to insights into intramolecular hydrogen bonding and the crystal structures of these molecules. Such studies are valuable for the development of new materials and understanding the molecular interactions at play (Silva et al., 2006).

Safety And Hazards

Future Directions

There is no specific information available on the future directions of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid”. However, a similar compound, 3,4-dimethoxyphenylboronic acid, has been used as a substrate in the cross-coupling reaction with 5,7-dichloropyrido[4,3-d]pyrimidine catalyzed by palladium9.


properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-11-4-3-8(6-12(11)18-2)9-5-10(13(15)16)14-7-9/h3-7,14H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKNDNXMQVCFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
JA Ciemniecki, CP Lewis, JT Gupton… - Chemico-biological …, 2016 - Elsevier
RAW 264.7 murine macrophages were exposed to the pyrrole-based compound 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14), which is a …
Number of citations: 2 www.sciencedirect.com
C Da, N Telang, P Barelli, X Jia, JT Gupton… - ACS medicinal …, 2012 - ACS Publications
3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester is a promising antitubulin lead agent that targets the colchicine site of tubulin. C-2 analogues were …
Number of citations: 25 pubs.acs.org
SL Mooberry, KN Weiderhold, S Dakshanamurthy… - Molecular …, 2007 - ASPET
We studied the mechanism of action of 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14) and found that it is a potent microtubule depolymerizer. …
Number of citations: 44 molpharm.aspetjournals.org
JA Ciemniecki - 2015 - scholarship.richmond.edu
Macrophages are key mediators of the inflammatory response. They are activated in the presence of conserved antigen molecules, triggering the NF-κB signaling cascade to promote …
Number of citations: 0 scholarship.richmond.edu
A Tripathi, M Fornabaio, GE Kellogg, JT Gupton… - Bioorganic & medicinal …, 2008 - Elsevier
Compounds that bind at the colchicine site of tubulin have drawn considerable attention with studies indicating that these agents suppress microtubule dynamics and inhibit tubulin …
Number of citations: 50 www.sciencedirect.com
C Da, N Telang, K Hall, E Kluball, P Barelli, K Finzel… - …, 2013 - pubs.rsc.org
The synthesis, biological evaluation and molecular modeling of a series of pyrrole compounds related to 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid that …
Number of citations: 18 pubs.rsc.org
C Da, N Telang, K Hall, E Kluball, P Barelli, K Finzel… - researchgate.net
The synthesis, biological evaluation and molecular modeling of a series of pyrrole compounds related to 3, 5-dibromo-4-(3, 4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid that …
Number of citations: 2 www.researchgate.net
Y Zhang, ST Handy - The Open Organic Chemistry Journal, 2008 - benthamopen.com
During a study of the regioselectivity of the Suzuki coupling of dihalopyrrole esters, the first instance of a reversal of regioselectivity based upon a change in reaction solvent has been …
Number of citations: 15 benthamopen.com
JT Gupton, S Yeudall, N Telang, M Hoerrner… - Bioorganic & medicinal …, 2017 - Elsevier
New microtubule depolymerizing agents with potent cytotoxic activities have been prepared with a 5-cyano or 5-oximino group attached to a pyrrole core. The utilization of ortho …
Number of citations: 4 www.sciencedirect.com
V Kumar, A Awasthi, A Salam… - The Journal of Organic …, 2019 - ACS Publications
Short and scalable total syntheses of lamellarin G trimethyl ether, lamellarin D trimethyl ether, lamellarin H, lamellarin η, dihydrolamellarin η, and lamellarin U have been realized in four …
Number of citations: 30 pubs.acs.org

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